(4-Methyl-2-nitrophenyl)methanamine
Description
(4-Methyl-2-nitrophenyl)methanamine is an organic compound with the molecular formula C8H10N2O2 It is a derivative of methanamine, where the phenyl ring is substituted with a methyl group at the 4-position and a nitro group at the 2-position
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
(4-methyl-2-nitrophenyl)methanamine |
InChI |
InChI=1S/C8H10N2O2/c1-6-2-3-7(5-9)8(4-6)10(11)12/h2-4H,5,9H2,1H3 |
InChI Key |
DKBLEPIIRAPCSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-nitrophenyl)methanamine typically involves the nitration of 4-methylphenylmethanamine. The process can be summarized in the following steps:
Nitration: 4-Methylphenylmethanamine is treated with a nitrating agent, such as concentrated nitric acid, to introduce the nitro group at the 2-position of the phenyl ring.
Purification: The reaction mixture is then purified through recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of (4-Methyl-2-nitrophenyl)methanamine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Using large quantities of 4-methylphenylmethanamine and nitric acid in industrial reactors.
Continuous Purification: Employing continuous purification techniques such as distillation or large-scale chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2-nitrophenyl)methanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Reduction: (4-Methyl-2-aminophenyl)methanamine.
Substitution: Derivatives with different functional groups attached to the amino group.
Scientific Research Applications
(4-Methyl-2-nitrophenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Methyl-2-nitrophenyl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
(4-Nitrophenyl)methanamine: Similar structure but lacks the methyl group at the 4-position.
(2-Methyl-4-nitrophenyl)methanamine: Similar structure but with different positions of the methyl and nitro groups.
Uniqueness
(4-Methyl-2-nitrophenyl)methanamine is unique due to the specific positioning of the methyl and nitro groups, which can influence its chemical reactivity and biological activity. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the phenyl ring can lead to unique interactions with other molecules, making it a valuable compound for various applications.
Biological Activity
(4-Methyl-2-nitrophenyl)methanamine, also known as 4-Methyl-2-nitroaniline or MNA, is a compound of significant interest in medicinal and chemical research due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
| Property | Details |
|---|---|
| CAS Number | 623155-53-3 |
| Molecular Formula | C7H9N3O2 |
| Molecular Weight | 167.16 g/mol |
| IUPAC Name | (4-Methyl-2-nitrophenyl)methanamine |
| Appearance | Yellow solid |
The biological activity of (4-Methyl-2-nitrophenyl)methanamine is primarily attributed to its nitro group, which can undergo bioreduction in biological systems. This process leads to the formation of reactive intermediates that interact with various cellular components, including proteins and nucleic acids. The methanamine group enhances its solubility and potential for interaction with biological targets.
Key Mechanisms:
- Bioreduction : The nitro group can be reduced to an amino group, which may enhance the compound's reactivity.
- Enzyme Interaction : The compound may inhibit specific enzymes through competitive or non-competitive mechanisms.
- Metal Chelation : It has been suggested that the compound may chelate metal ions, disrupting essential metal-dependent processes in microorganisms.
Antimicrobial Properties
Research indicates that (4-Methyl-2-nitrophenyl)methanamine exhibits antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Anticancer Activity
Preliminary studies have shown that (4-Methyl-2-nitrophenyl)methanamine derivatives possess anticancer properties. In vitro assays indicated cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Case Studies
-
Antimicrobial Efficacy :
A study conducted by researchers evaluated the antimicrobial activity of (4-Methyl-2-nitrophenyl)methanamine against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating strong antibacterial properties . -
Cytotoxicity in Cancer Cells :
In a cytotoxicity assay involving human breast cancer cells (MCF-7), derivatives of (4-Methyl-2-nitrophenyl)methanamine exhibited IC50 values ranging from 15 to 30 µM. The study concluded that these compounds could be further optimized for enhanced anticancer activity.
Research Applications
The unique properties of (4-Methyl-2-nitrophenyl)methanamine make it a valuable compound in various fields:
- Pharmaceutical Development : As a precursor for synthesizing novel antibiotics and anticancer agents.
- Chemical Research : Utilized in studies exploring the mechanisms of drug resistance in bacteria.
- Material Science : Investigated for applications in dye production due to its vivid coloration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
